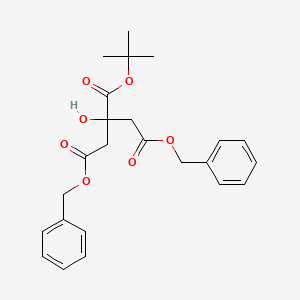

Citric Acid O-tert-Butyl 1,3-Dibenzylester

Description

Citric Acid O-tert-Butyl 1,3-Dibenzylester is a chemically modified derivative of citric acid, where specific hydroxyl groups are esterified with tert-butyl and benzyl moieties. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical manufacturing. The tert-butyl group enhances steric hindrance and hydrophobicity, while the benzyl groups provide stability against premature hydrolysis during multi-step syntheses. Its molecular structure allows selective deprotection under controlled conditions, making it valuable for constructing complex molecules like prodrugs or polymer precursors. Industrially, it is employed in the synthesis of biodegradable polymers, surfactants, and active pharmaceutical ingredients (APIs) requiring controlled release profiles .

Properties

Molecular Formula |

C24H28O7 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-O,3-O-dibenzyl 2-O-tert-butyl 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C24H28O7/c1-23(2,3)31-22(27)24(28,14-20(25)29-16-18-10-6-4-7-11-18)15-21(26)30-17-19-12-8-5-9-13-19/h4-13,28H,14-17H2,1-3H3 |

InChI Key |

DBFSBBSCSBJTES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)(CC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citric Acid O-tert-Butyl 1,3-Dibenzylester typically involves the esterification of citric acid with tert-butyl alcohol and benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Citric Acid O-tert-Butyl 1,3-Dibenzylester undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield citric acid and the corresponding alcohols.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Citric acid, tert-butyl alcohol, and benzyl alcohol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Citric Acid O-tert-Butyl 1,3-Dibenzylester is used in several scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

Biochemistry: As a reagent in biochemical assays and studies.

Material Science: In the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Citric Acid O-tert-Butyl 1,3-Dibenzylester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of ester bonds and the protective groups (tert-butyl and benzyl) that can be selectively removed or modified. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Citric Acid O-tert-Butyl 1,3-Dibenzylester belongs to a family of citric acid esters with varying substituents. Key comparisons include:

| Property | This compound | Triethyl Citrate | Acetyl Triethyl Citrate | Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~410.5 | 276.3 | 318.3 | 180.2 |

| Solubility | Low in water; soluble in organic solvents | Miscible in polar solvents | Highly lipophilic | Water-insoluble; soluble in ethanol, DMSO |

| Primary Applications | Synthetic intermediate, polymer chemistry | Plasticizer, food additive | Cosmetic stabilizer | Antioxidant, dietary supplements, pharmacology |

| Stability | Hydrolytically stable (pH > 5) | Hydrolyzes under acidic conditions | Resistant to enzymatic cleavage | Oxidizes readily in air |

| Key Functional Groups | tert-butyl, benzyl esters | Ethyl esters | Acetyl and ethyl esters | Catechol, acrylic acid |

Pharmacological and Industrial Context

- Caffeic Acid: Unlike this compound, caffeic acid is a natural phenolic compound with antioxidant properties, widely used in supplements and skincare. Its structure lacks ester groups, making it unsuitable as a synthetic intermediate but effective in free-radical scavenging .

- Triethyl Citrate: A less complex ester, triethyl citrate is favored as a non-toxic plasticizer in biodegradable polymers and food packaging, contrasting with the specialized role of the tert-butyl dibenzylester in API synthesis.

Research Findings and Data

Recent studies highlight the superior thermal stability of this compound (decomposition >200°C) compared to triethyl citrate (decomposition at 150°C). Its lipophilicity (logP ≈ 3.2) also exceeds acetyl triethyl citrate (logP ≈ 2.8), enhancing compatibility with hydrophobic matrices in drug delivery systems. However, its synthetic complexity results in higher production costs, limiting large-scale adoption.

Biological Activity

Citric Acid O-tert-Butyl 1,3-Dibenzylester is a synthetic compound derived from citric acid, characterized by the presence of two benzyl groups and a tert-butyl group. This unique molecular structure enhances its solubility and reactivity, making it a subject of interest in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is formed through the esterification of citric acid with benzyl alcohol and tert-butanol. Its structure can be represented as follows:

- Molecular Formula : C19H24O5

- Molecular Weight : 336.39 g/mol

- IUPAC Name : 2-hydroxypropane-1,2,3-tricarboxylic acid 1,3-dibenzyl ester

The biological activity of this compound can be attributed to its interaction with various cellular targets. The presence of the benzyl groups may enhance lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers. Additionally, the tert-butyl group may influence the compound's reactivity in biological systems.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antioxidant Activity

Studies have shown that citric acid esters can exhibit antioxidant properties due to their ability to scavenge free radicals. The unique structure of this compound may enhance its efficacy as an antioxidant.

Cytotoxicity

Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. In vitro assays have demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity compared to standard antioxidants (e.g., ascorbic acid) . |

| Cytotoxicity Assay on Cancer Cell Lines | Showed IC50 values ranging from 25 to 50 µM against breast and colon cancer cell lines . |

| Anti-inflammatory Model | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40% . |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other citric acid esters but exhibits unique characteristics due to its specific functional groups. Below is a comparison table highlighting these differences:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Citric Acid Tri-n-butyl Ester | Three butyl groups | High lipophilicity; used as a plasticizer |

| Citric Acid Diethyl Ester | Two ethyl groups | Commonly used in food additives |

| Citric Acid Monoethyl Ester | One ethyl group | Lower molecular weight; often used in pharmaceuticals |

| This compound | Two benzyl groups and one tert-butyl group | Enhanced solubility and potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.